synthesis of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate
synthesis of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate
An In-depth Technical Guide to the Synthesis of Ethyl (2R,5S)-5-(Benzyloxyamino)piperidine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Piperidine Intermediate
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as the most prevalent heterocycle in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key biological interactions make it a privileged structure in drug design. Within this class, ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate stands out as a high-value, chiral building block. Its primary significance lies in its role as a key intermediate for the synthesis of Avibactam, a novel non-β-lactam β-lactamase inhibitor.[][4][5] Avibactam restores the efficacy of β-lactam antibiotics against many resistant bacterial strains, making the efficient and stereocontrolled synthesis of its precursors a critical endeavor in pharmaceutical development.
This guide provides a comprehensive overview of a robust and scalable synthetic route to ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, starting from the chiral pool amino acid, L-glutamic acid. We will delve into the strategic considerations behind each transformation, provide detailed experimental protocols, and explain the causality underpinning the methodological choices, ensuring a blend of theoretical understanding and practical applicability.
Strategic Overview: A Chiral Pool Approach
The synthesis of a molecule with two defined stereocenters, (2R) and (5S), necessitates a strategy that can control the absolute and relative stereochemistry. A chiral pool approach, which utilizes a readily available, enantiomerically pure starting material, is an efficient method to set the initial stereocenter. L-glutamic acid is an ideal starting point as it provides the carbon backbone and establishes the desired stereochemistry at the C2 position (which becomes the R-configuration in the final product after ring closure).[5][6]
The overall synthetic strategy involves a multi-step sequence designed to construct the piperidine ring and then introduce the second stereocenter with the correct configuration.
The core transformations are:
-
Preparation of a Key Diester Precursor: L-glutamic acid is chemically modified to introduce an N-substituent suitable for cyclization and esterified to prepare for ring closure.
-
Intramolecular Cyclization: An intramolecular Dieckmann-type condensation of the diester forms the critical piperidone (ketopiperidine) ring system.[5]
-
Imine Formation: The ketone of the piperidone is condensed with benzyloxyamine to install the side chain that will become the benzyloxyamino group.[5]
-
Stereoselective Reduction & Resolution: The C=N double bond of the imine is reduced to establish the second chiral center at C5. As this reduction often yields a mixture of diastereomers, a chiral resolution step is employed to isolate the desired (2R,5S) isomer.[5]
Detailed Synthetic Pathway and Mechanistic Rationale
The following sections dissect each phase of the synthesis, grounding the protocol in established chemical principles. The methodology is primarily based on a process disclosed in patent literature, which outlines an effective route from L-glutamic acid.[5][6]
Phase 1: Synthesis of Diethyl N-(ethoxycarbonylmethyl)-L-glutamate (IV)
The journey begins by modifying L-glutamic acid to create a substrate primed for intramolecular condensation. This involves an N-alkylation reaction followed by esterification of all three carboxylic acid functions.
-
N-Alkylation: L-glutamic acid is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) under basic conditions. The amino group of glutamic acid acts as a nucleophile, displacing the halide to form N-(ethoxycarbonylmethyl)-L-glutamic acid (III). This step appends the second ester-containing arm required for the subsequent cyclization.
-
Esterification: The two carboxylic acid groups of the glutamic acid backbone and the newly added acetic acid moiety are converted to ethyl esters. A common method is Fischer esterification using excess ethanol and a strong acid catalyst (e.g., H₂SO₄) or by using thionyl chloride in ethanol, which generates HCl in situ and provides high yields.[5][7]
Causality: The choice of an N-(ethoxycarbonylmethyl) group is strategic. It provides the necessary carbon chain and terminal ester for the Dieckmann condensation, a reliable method for forming five- and six-membered rings. Esterifying all acid groups prevents unwanted side reactions and ensures the substrate is soluble in organic solvents suitable for the next step.
Phase 2: Ring Formation and Functionalization
This phase constitutes the core of the synthesis, where the heterocyclic ring is constructed and functionalized.
Step 2a: Intramolecular Condensation to Ethyl piperidine-5-one-2S-carboxylate (V) The N-substituted tri-ester (IV) is treated with a strong base, such as sodium ethoxide (NaOEt), in an anhydrous solvent like tetrahydrofuran (THF).[5] The base deprotonates the α-carbon of the N-acetic acid ester, generating an enolate. This enolate then attacks the γ-carboxylate of the glutamate backbone in an intramolecular nucleophilic acyl substitution, forming a six-membered β-keto ester ring. Subsequent acidic workup and heating cause hydrolysis and decarboxylation, removing the ester group at the C4 position. A final esterification step with ethanol and thionyl chloride yields the desired ethyl piperidine-5-one-2S-carboxylate (V).[5]
Step 2b: Condensation with Benzyloxyamine The keto-piperidine (V) is then reacted with benzyloxyamine hydrochloride in the presence of a mild organic base (e.g., pyridine or triethylamine). The base neutralizes the hydrochloride salt, liberating free benzyloxyamine, which readily condenses with the ketone at C5 to form the corresponding 5-[(benzyloxy)imino] intermediate (VI).[5] This reaction is typically driven to completion by removing the water formed during the reaction.
Phase 3: Stereoselective Reduction and Chiral Resolution
This final phase is arguably the most critical, as it establishes the second stereocenter and isolates the pure, desired diastereomer.
Step 3a: Reduction of the Imine The C=N bond of the benzyloxyimino intermediate (VI) is reduced to a single bond. This hydrogenation introduces a new chiral center at the C5 position. The choice of reducing agent and conditions influences the diastereoselectivity of this step. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ over Pd/C). The approach of the hydride reagent to the imine carbon is sterically directed by the existing stereocenter at C2, leading to a preferential formation of one diastereomer over the other, though rarely with perfect selectivity.
Step 3b: Chiral Resolution The resulting mixture of (2R,5S) and (2R,5R) diastereomers must be separated. A highly effective method is diastereomeric salt formation. By adding oxalic acid to the solution of the free base in a suitable solvent system (e.g., ethyl acetate/methanol), the diastereomers form distinct oxalate salts with different solubilities.[5][8] The less soluble salt, corresponding to the desired ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate oxalate (IIb), preferentially crystallizes out of solution. This solid can be isolated by filtration, yielding the product with high diastereomeric and enantiomeric purity.[5] The free base can be recovered by neutralizing the oxalate salt if required.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes based on disclosed methodologies.[5]
| Step | Key Transformation | Starting Material | Key Reagents | Solvent | Typical Yield | Purity (Chiral HPLC) |
| 1 | N-Alkylation & Esterification | L-Glutamic Acid | Ethyl Chloroacetate, Na₂CO₃; EtOH, SOCl₂ | Water; Ethanol | High (Often >90%) | N/A |
| 2 | Cyclization & Re-esterification | Compound IV | NaOEt; H₃O⁺, Δ; EtOH, SOCl₂ | THF; Ethanol | Good | N/A |
| 3 | Imine Formation | Compound V | Benzyloxyamine·HCl, Pyridine | Toluene | Good (Typically >80%) | N/A |
| 4 | Reduction & Resolution | Compound VI | NaBH₄; Oxalic Acid | Methanol; EtOAc/MeOH | 65.4% (overall from L-glutamic acid) | >99.5% |
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory scale and equipment. Standard safety precautions for handling all chemicals are mandatory.
Protocol 1: Synthesis of Ethyl piperidine-5-one-2S-carboxylate (V)
-
Preparation of Diethyl N-ethoxycarbonylmethyl-L-glutamate (IV):
-
To a solution of L-glutamic acid (1.0 eq) and sodium carbonate (2.5 eq) in water, add ethyl chloroacetate (1.2 eq). Heat the mixture at 60-70°C for 8-12 hours. Cool and acidify with HCl to precipitate the N-substituted acid (III).
-
Suspend the crude product (III) in ethanol (10-15 vol). Cool to 0°C and add thionyl chloride (3.0 eq) dropwise. Allow the reaction to warm to room temperature and then heat at reflux for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude tri-ester (IV), which can be used in the next step without further purification.
-
-
Intramolecular Condensation and Purification:
-
To a flask containing anhydrous THF, add sodium ethoxide (1.1 eq) and cool to 0°C.
-
Add a solution of the crude tri-ester (IV) in THF dropwise, maintaining the temperature below 5°C. Stir for 2-3 hours.
-
Quench the reaction with aqueous acid and perform an extraction with ethyl acetate.
-
The combined organic layers are concentrated, and the residue is treated with aqueous HCl and heated to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
After cooling, the aqueous layer is concentrated. The residue is suspended in ethanol, and thionyl chloride (1.5 eq) is added at 0°C. The mixture is refluxed for 5 hours.
-
The solvent is removed under vacuum, and the crude product (V) is purified by column chromatography or distillation.
-
Protocol 2: Synthesis of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate Oxalate (IIb)
-
Imine Formation (VI):
-
Dissolve ethyl piperidine-5-one-2S-carboxylate (V) (1.0 eq) in toluene.
-
Add benzyloxyamine hydrochloride (1.1 eq) followed by pyridine (1.2 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 3-5 hours, or until TLC indicates completion.
-
Cool the reaction, wash with water and brine, and concentrate the organic layer to yield the crude imine (VI).
-
-
Reduction and Chiral Resolution:
-
Dissolve the crude imine (VI) in methanol and cool to 0°C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10°C. Stir for 1-2 hours.
-
Quench the reaction carefully with water and concentrate the mixture to remove methanol.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers contain the diastereomeric mixture of the free base.
-
Concentrate the ethyl acetate solution and re-dissolve the residue in a mixed solvent of ethyl acetate and methanol (e.g., 2:1 v/v).
-
Add a solution of oxalic acid (1.0 eq) in methanol dropwise. Stir the mixture, allowing the oxalate salt to crystallize.
-
Age the slurry at a cool temperature (e.g., 0-5°C) for several hours to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate oxalate (IIb) with high chiral purity.[5]
-
Conclusion
The from L-glutamic acid is a prime example of strategic chemical synthesis, leveraging a chiral pool starting material to achieve a complex molecular architecture. The key steps—intramolecular condensation to form the piperidine ring, condensation with benzyloxyamine, and a diastereoselective reduction followed by chiral resolution—provide a reliable and scalable pathway to this valuable pharmaceutical intermediate. The insights and protocols detailed in this guide offer a robust framework for researchers engaged in the synthesis of chiral piperidines and the development of novel therapeutics.
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